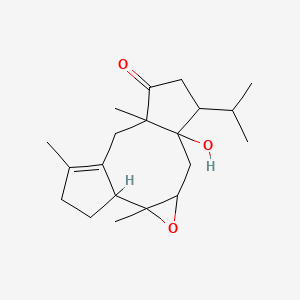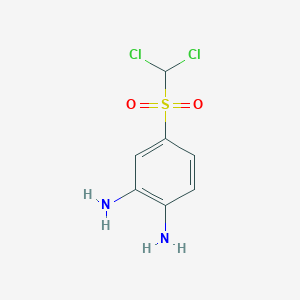![molecular formula C7H12N8O4 B14364722 2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane CAS No. 93000-54-5](/img/structure/B14364722.png)
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[55]undecane is a compound known for its unique spirocyclic structure and nitroso functional groups
Analyse Des Réactions Chimiques
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in substitution reactions where the nitroso groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s nitroso groups can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane exerts its effects involves the interaction of its nitroso groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane can be compared with other spirocyclic compounds and nitroso-containing compounds. Similar compounds include:
2,4,8,10-Tetraoxaspiro[5.5]undecane: Known for its use in polymer synthesis.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the production of biodegradable polyorthoesters.
The uniqueness of this compound lies in its combination of a spirocyclic structure with multiple nitroso groups, which imparts distinct chemical and physical properties.
Propriétés
| 93000-54-5 | |
Formule moléculaire |
C7H12N8O4 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
2,4,8,10-tetranitroso-2,4,8,10-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12N8O4/c16-8-12-1-7(2-13(5-12)9-17)3-14(10-18)6-15(4-7)11-19/h1-6H2 |
Clé InChI |
BUJKTFRIMUYVOL-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN(CN1N=O)N=O)CN(CN(C2)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)



![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)

